molecular formula C10H9BrO B1444774 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 903557-48-2

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1444774
CAS No.: 903557-48-2
M. Wt: 225.08 g/mol
InChI Key: RBVCMJNAVNKSIV-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 5-position and a methyl group at the 4-position

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure to 5-bromo-4-methyl-2,3-dihydro-1h-inden-1-one, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The molecular weight of this compound is 211055 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound may exert diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out by reacting 4-methyl-2,3-dihydro-1H-inden-1-one with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with reaction conditions optimized for high yield and purity. The product is typically purified through crystallization or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetic acid, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives, such as 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one.

    Oxidation: Formation of 5-bromo-4-methyl-1H-inden-1-one or 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.

    Reduction: Formation of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

Uniqueness

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVCMJNAVNKSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263614
Record name 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-48-2
Record name 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903557-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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